[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine
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Overview
Description
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves a multi-step process. One common method is the reductive amination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methylbutylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding pyrazole carboxylic acids.
Reduction: Corresponding pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 3-methylbutylamine
- 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a 3-methylbutylamine side chain makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-9(2)5-6-12-7-11-8-14(4)13-10(11)3/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
GPEBZLSENXMDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCC(C)C)C |
Origin of Product |
United States |
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